molecular formula C8H5FO B13597608 4-Ethynyl-2-fluorophenol CAS No. 949114-29-8

4-Ethynyl-2-fluorophenol

Katalognummer: B13597608
CAS-Nummer: 949114-29-8
Molekulargewicht: 136.12 g/mol
InChI-Schlüssel: XQQDAJUKOVTXRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethynyl-2-fluorophenol is an organic compound with the molecular formula C8H5FO It is a phenol derivative characterized by the presence of an ethynyl group and a fluorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluorophenol typically involves the introduction of the ethynyl group and the fluorine atom onto the phenol ring. One common method is through the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The ethynyl group can be added via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethynyl-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-ethynyl-2-fluoroquinone.

    Reduction: Formation of 4-ethynyl-2-fluorocyclohexanol.

    Substitution: Formation of 4-ethynyl-2-aminophenol or 4-ethynyl-2-thiophenol.

Wissenschaftliche Forschungsanwendungen

4-Ethynyl-2-fluorophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethynyl-2-fluorophenol involves its interaction with specific molecular targets. The ethynyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Ethynyl-2-fluorophenol’s combination of the ethynyl group and fluorine atom provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

949114-29-8

Molekularformel

C8H5FO

Molekulargewicht

136.12 g/mol

IUPAC-Name

4-ethynyl-2-fluorophenol

InChI

InChI=1S/C8H5FO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H

InChI-Schlüssel

XQQDAJUKOVTXRT-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=C(C=C1)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.